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Introduction

Tataramide B is a cytotoxic cyclic peptide that has been isolated from the marine
cyanobacterium Symploca sp.[1]. Its complex structure, which includes the unusual amino acid
residue 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), necessitates detailed
spectroscopic analysis for complete characterization[1]. Nuclear Magnetic Resonance (NMR)
spectroscopy is a cornerstone technique for the structural elucidation of such natural products.
This document provides the detailed *H and 3C NMR spectral data for Tataramide B and
outlines the experimental protocols for their acquisition.

'H and *C NMR Spectral Data

The following tables summarize the *H and 3C NMR spectral data for Tataramide B, recorded
at 500 MHz and 125 MHz, respectively. This data is crucial for the verification and structural

analysis of the compound.

Table 1: *H NMR Data for Tataramide B (500 MHz)
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HMBC
Position OH (ppm) Multiplicity J (H2) Correlations

(€)
Ala
NH 8.12 d 8.5 Ca, C=0
a 4.45 m CB, C=0
B 1.35 d 7.0 Ca, C=0
Leu
NH 7.85 d 85 Ca, C=0
a 4.65 m CB, Cy, C=0
B 1.68, 1.55 m Ca, Gy, Col,

Cd2
y 1.62 m CB, C31, C52
ol 0.95 d 6.5 Cy,CB
52 0.93 d 6.5 Cy, CB
Val
NH 7.95 d 9.0 Ca, C=0
a 4.30 dd 9.0,5.0 CB, C=0
B 2.15 m Ca, Cy1, Cy2
yl 0.98 d 7.0 CB, Ca
y2 0.96 d 7.0 CB, Ca
N-Me-Phe
N-CHs 3.06 S Ca, C=0
a 5.35 dd 10.0, 5.0 CB, C=0, Ph-C1'
B 3.15, 3.05 m ca, Ph-CL, Ph-
c2
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Ph-H2', H6' 7.25 d 7.5 Ph-C4'
Ph-H3', H5' 7.30 t 7.5 Ph-C1'
Ph-H4' 7.20 t 7.5 Ph-C2', C6'
N-Me-GIn

N-CHs 2.82 S Ca, C=0

a 4.85 t 7.5 CB, C=0

B 2.10, 1.95 m Ca, Cy, C3

y 2.30 m CB, C3

CONH: 7.50, 6.90 brs Cod

Lactic Acid

o 4.15 q 7.0 CB, C=0

B 1.39 d 7.0 Ca, C=0
Ahppa

27 2.42,2.29 m C26, C28

28 3.95 m C27, C29

29 4.16 m C28, C30, C31

30 2.85,2.75 m C29, C31

Ph-H32, H36 7.22 d 7.5 Ph-C34
Ph-H33, H35 7.28 t 7.5 Ph-C31
Ph-H34 7.18 t 7.5 Ph-C32, C36
O-Me-Pro

O-CHs 3.45 S Cd

a 4.55 t 8.0 Co, C=0

B 2.05,1.85 m Ca, Cy
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v 1.95 m CB, Cd

0 3.65, 3.55 m Cy, O-CHs

Table 2: **C NMR Data for Tataramide B (125 MHz)
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Position oC (ppm) Multiplicity (from HSQC)
Ala

C=0 173.5 C
Ca 50.5 CH
Cp 18.0 CHs
Leu

C=0 173.0 C
Ca 525 CH
CB 41.5 CH:
Cy 25.0 CH
Cdl 23.0 CHs
Cod2 22.0 CHs
Val

C=0 172.5 C
Ca 59.2 CH
Cp 31.0 CH
Cyl 19.5 CHs
Cy2 19.0 CHs
N-Me-Phe

C=0 171.0 C
N-CHs 30.5 CHs
Ca 55.9 CH
Cp 38.0 CH:
Ph-C1' 137.5 C
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Ph-C2', C6' 129.0 CH
Ph-C3', C5' 128.5 CH
Ph-C4' 127.0 CH
N-Me-GIn

C=0 172.0 C
N-CHs 29.5 CHs
Ca 55.6 CH
CB 28.0 CH2
Cy 32.0 CH2
Cd 175.0 C
Lactic Acid

C=0 176.0 C
Ca 68.7 CH
CB 20.5 CHs
Ahppa

C26 174.0 C
c27 42.0 CH2
Cc28 69.4 CH
C29 54.0 CH
C30 40.0 CH2
Ph-C31 138.0 C
Ph-C32, C36 129.5 CH
Ph-C33, C35 128.0 CH
Ph-C34 126.5 CH
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O-Me-Pro

C=0 1715 C
O-CHs 58.0 CHs
Ca 59.5 CH
CB 29.0 CH2
Cy 23.5 CH2
Cd 68.0 CH2

Experimental Protocols
Sample Preparation for NMR Spectroscopy

« |solation: Tataramide B is isolated from the marine cyanobacterium Symploca sp. through a
series of extraction and chromatography steps. A typical procedure involves extraction with a
polar solvent mixture (e.g., 30% ethanol in water), followed by size-exclusion
chromatography (e.g., Sephadex LH-20) and repeated reversed-phase high-performance
liquid chromatography (HPLC) to yield the pure compound[1].

e Sample Preparation:

o

Accurately weigh approximately 2-5 mg of purified Tataramide B.

o

Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-des, CD30D, or
CDCls). The choice of solvent should be based on the solubility of the compound and the
desired resolution of exchangeable proton signals.

Transfer the solution to a 5 mm NMR tube.

o

o

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following protocols outline the acquisition of standard 1D and 2D NMR spectra for the
structural elucidation of Tataramide B.
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Instrumentation:

¢ A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is
recommended for enhanced sensitivity, especially for 13C and 2D NMR experiments.

1D NMR Spectra:
e 'HNMR:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

o Process the data with an exponential window function and perform phase and baseline
corrections.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of
2 seconds.

o Process the data with an exponential window function and perform phase and baseline
corrections.

o Reference the spectrum to the solvent peak.
2D NMR Spectra:
e COSY (Correlation Spectroscopy):
o Purpose: To identify proton-proton spin-spin couplings within the molecule.

o Acquire a gradient-enhanced COSY (gCOSY) spectrum.
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o Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per
increment.

e TOCSY (Total Correlation Spectroscopy):

o Purpose: To identify protons belonging to the same spin system (i.e., within an amino acid
residue).

o Acquire a TOCSY spectrum with a mixing time of 60-80 ms.

o Typical parameters: 256-512 increments, 8-16 scans per increment.
e HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To correlate directly bonded protons and carbons.

o Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.

o Typical parameters: 256-512 increments, 16-32 scans per increment.
o« HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,
which is crucial for sequencing the peptide and identifying quaternary carbons.

o Acquire a gradient-enhanced HMBC spectrum.

o Typical parameters: 256-512 increments, 32-64 scans per increment. The long-range
coupling constant can be optimized around 8 Hz.

 NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser
Effect Spectroscopy):

o Purpose: To determine the spatial proximity of protons, which is essential for determining
the 3D structure and stereochemistry.

o Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the molecular
size (e.g., 200-500 ms for NOESY).
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o Typical parameters: 256-512 increments, 16-32 scans per increment.

Workflow for Tataramide B Characterization

The following diagram illustrates the logical workflow for the isolation and structural
characterization of Tataramide B.
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Figure 1. Workflow for the characterization of Tataramide B.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b8023272?utm_src=pdf-body-img
https://www.benchchem.com/product/b8023272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8023272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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